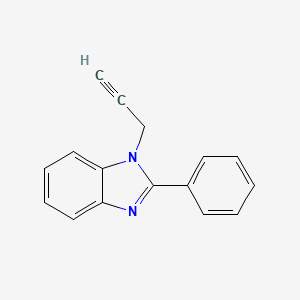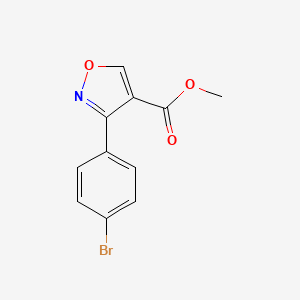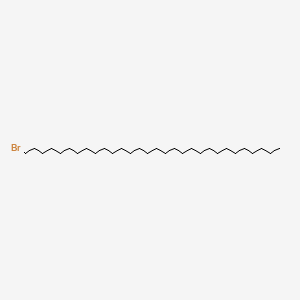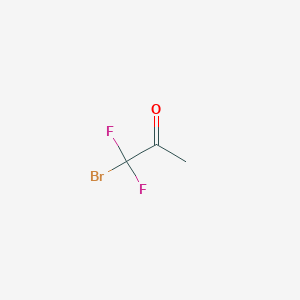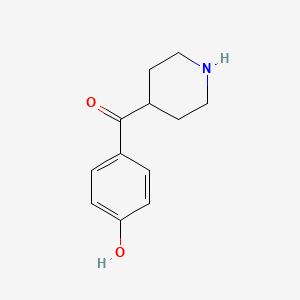
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone
Descripción general
Descripción
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone, commonly known as HPPM, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. HPPM belongs to the class of piperidine derivatives, and its unique structure has made it a subject of interest for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of HPPM is not fully understood; however, it is believed to act through various pathways in the body. HPPM has been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in the progression of various diseases. HPPM has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
HPPM has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which are beneficial in the treatment of various diseases. HPPM has also been found to inhibit the activity of various enzymes involved in the progression of diseases such as Parkinson's and Alzheimer's. Additionally, HPPM has been found to protect against radiation-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPPM in lab experiments include its potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Its ability to inhibit the activity of various enzymes involved in the progression of diseases also makes it a valuable tool in the study of disease mechanisms. However, the limitations of using HPPM in lab experiments include its limited solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of HPPM. One potential area of research is the development of HPPM-based therapeutics for the treatment of various diseases such as Parkinson's, Alzheimer's, and cancer. Additionally, further research is needed to fully understand the mechanism of action of HPPM and its potential use as a radioprotective agent. Finally, the development of more efficient synthesis methods for HPPM may lead to its wider use in various applications.
Aplicaciones Científicas De Investigación
HPPM has been researched for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as Parkinson's, Alzheimer's, and cancer. HPPM has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-3-1-9(2-4-11)12(15)10-5-7-13-8-6-10/h1-4,10,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGXJJXOGHHFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


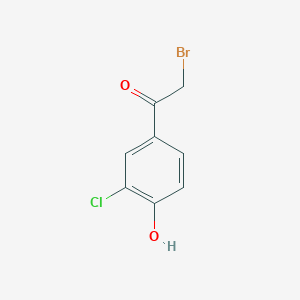
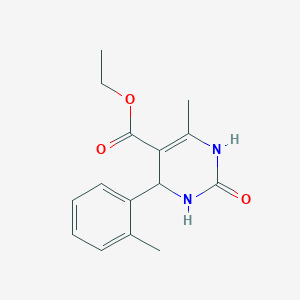
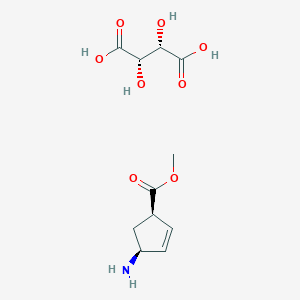

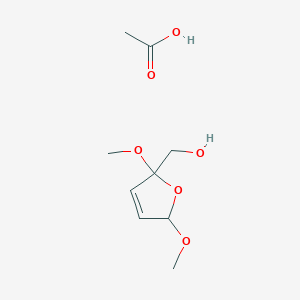
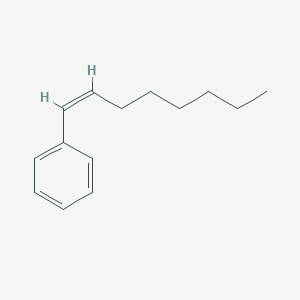
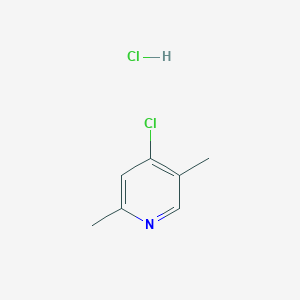
![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
